An In-depth Technical Guide to Ethyl N-piperazinecarboxylate: Synthesis and Properties
An In-depth Technical Guide to Ethyl N-piperazinecarboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-piperazinecarboxylate, a clear, light yellow oily liquid, is a significant heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, possessing both a secondary amine and a carbamate group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis, physicochemical properties, and experimental protocols related to ethyl N-piperazinecarboxylate.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl N-piperazinecarboxylate is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.
Table 1: Physicochemical Properties of Ethyl N-piperazinecarboxylate
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂O₂ | [3][4][5] |
| Molecular Weight | 158.20 g/mol | [6][7] |
| Appearance | Clear light yellow oily liquid | [1][2] |
| Boiling Point | 273 °C (lit.) | [1][3][7] |
| Melting Point | 120 °C | [2][3] |
| Density | 1.08 g/mL at 25 °C (lit.) | [1][3][7] |
| Refractive Index (n20/D) | 1.477 (lit.) | [1][3][7] |
| Flash Point | >110 °C (>230 °F) | [1][3][5] |
| Water Solubility | Soluble | [1][2][3] |
| pKa | 8.2 - 8.50 (Predicted) | [2][6] |
| CAS Number | 120-43-4 | [1][5][7] |
Synthesis of Ethyl N-piperazinecarboxylate
The most common and well-documented method for the synthesis of ethyl N-piperazinecarboxylate involves the reaction of piperazine with ethyl chloroformate.[1] This reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of ethyl chloroformate.
General Reaction Scheme
The overall chemical transformation is depicted in the following reaction diagram:
Caption: Reaction scheme for the synthesis of Ethyl N-piperazinecarboxylate.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of ethyl N-piperazinecarboxylate, adapted from established literature procedures.[1]
Materials:
-
Piperazine (2 g, 23.2 mmol)
-
Deionized water (10 mL)
-
Ethyl chloroformate (1.26 g, 11.6 mmol)
-
Methanol (20 mL)
-
Saturated aqueous sodium chloride solution (30 mL)
-
Dichloromethane (200 mL)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolution of Piperazine: Add piperazine (2 g, 23.2 mmol) and deionized water (10 mL) to a reaction flask. Stir at 25 °C until the piperazine is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL) dropwise to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.
-
Workup and Extraction: Upon completion of the reaction, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and perform an extraction.
-
Separation and Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography using a mixture of dichloromethane and methanol (40:1, v/v) as the eluent.
-
Product Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield ethyl N-piperazinecarboxylate as a white solid (Yield: 0.62 g, 33.7%).[1]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of Ethyl N-piperazinecarboxylate.
Biological and Pharmacological Relevance
While ethyl N-piperazinecarboxylate itself is primarily an intermediate, the piperazine ring it contains is a privileged scaffold in medicinal chemistry. Derivatives of ethyl N-piperazinecarboxylate are found in a wide range of biologically active compounds. For instance, novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids have been synthesized and shown to exhibit cytotoxic effects against cancer cell lines through the regulation of apoptotic cell death.[8] This highlights the importance of ethyl N-piperazinecarboxylate as a starting material for the development of new therapeutic agents.
Safety and Handling
Ethyl N-piperazinecarboxylate is irritating to the eyes, respiratory system, and skin.[3][5] It is also harmful if swallowed, inhaled, or in contact with skin.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl N-piperazinecarboxylate is a valuable and versatile chemical intermediate with well-defined physicochemical properties and established synthetic protocols. Its importance in the pharmaceutical industry, particularly in the development of novel anticancer agents, underscores the continued interest in this compound. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with or interested in the synthesis and applications of ethyl N-piperazinecarboxylate.
References
- 1. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Ethyl N-piperazinecarboxylate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-哌嗪甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
